molecular formula C27H33NO2 B15023611 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B15023611
M. Wt: 403.6 g/mol
InChI Key: LCXVPFQLGMOZFJ-UHFFFAOYSA-N
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Description

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a complex organic compound that features an indole core, a cyclohexanecarbonyl group, and a tert-butylphenoxyethyl side chain

Preparation Methods

The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butylphenoxyethyl side chain is introduced via etherification reactions, where tert-butylphenol is reacted with ethylene oxide in the presence of a base . The final step involves the acylation of the indole core with cyclohexanecarbonyl chloride under Friedel-Crafts acylation conditions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Mechanism of Action

The mechanism by which 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE exerts its effects is largely dependent on its interaction with molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butylphenoxyethyl side chain can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE include:

The uniqueness of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its combination of an indole core with a cyclohexanecarbonyl group and a tert-butylphenoxyethyl side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C27H33NO2/c1-27(2,3)21-13-15-22(16-14-21)30-18-17-28-19-24(23-11-7-8-12-25(23)28)26(29)20-9-5-4-6-10-20/h7-8,11-16,19-20H,4-6,9-10,17-18H2,1-3H3

InChI Key

LCXVPFQLGMOZFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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